molecular formula C18H29Cl4P B14381943 Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane CAS No. 89864-79-9

Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane

Cat. No.: B14381943
CAS No.: 89864-79-9
M. Wt: 418.2 g/mol
InChI Key: IHTRGXRRGDOCNL-UHFFFAOYSA-N
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Description

Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane is a chemical compound characterized by the presence of a phosphorus atom bonded to a 2,4,6-tri-tert-butylphenyl group and four chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenol with phosphorus trichloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

2,4,6-tri-tert-butylphenol+PCl3Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda 5 -phosphane\text{2,4,6-tri-tert-butylphenol} + \text{PCl}_3 \rightarrow \text{this compound} 2,4,6-tri-tert-butylphenol+PCl3​→Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda 5 -phosphane

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus species.

    Substitution: The chlorine atoms can be substituted with other functional groups, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phosphane derivatives.

Scientific Research Applications

Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other phosphorus-containing compounds.

Mechanism of Action

The mechanism of action of Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The steric hindrance provided by the 2,4,6-tri-tert-butylphenyl group plays a crucial role in determining the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri-tert-butylphenol: A related compound with similar steric properties but different reactivity.

    2,6-Di-tert-butylphenol: Another phenolic compound with two tert-butyl groups, used as an antioxidant.

    Tetrachlorophosphane: A simpler phosphorus compound with four chlorine atoms but lacking the bulky phenyl group.

Uniqueness

Tetrachloro(2,4,6-tri-tert-butylphenyl)-lambda~5~-phosphane is unique due to the combination of its bulky 2,4,6-tri-tert-butylphenyl group and the presence of four chlorine atoms. This unique structure imparts distinct reactivity and selectivity, making it valuable for specific applications in catalysis and material science.

Properties

CAS No.

89864-79-9

Molecular Formula

C18H29Cl4P

Molecular Weight

418.2 g/mol

IUPAC Name

tetrachloro-(2,4,6-tritert-butylphenyl)-λ5-phosphane

InChI

InChI=1S/C18H29Cl4P/c1-16(2,3)12-10-13(17(4,5)6)15(23(19,20,21)22)14(11-12)18(7,8)9/h10-11H,1-9H3

InChI Key

IHTRGXRRGDOCNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P(Cl)(Cl)(Cl)Cl)C(C)(C)C

Origin of Product

United States

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